4-Hydroxy-6-methyl-2-pyrone
Overview
Description
4-Hydroxy-6-methylpyran-2-one is an organic compound with the molecular formula C6H6O3. It is also known as triacetic acid lactone. This compound is characterized by a pyran ring with hydroxyl and methyl substituents. It appears as a light yellow solid and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methylpyran-2-one can be synthesized through various methods. One common method involves the reaction of dehydroacetic acid with sulfuric acid at elevated temperatures. This process leads to the formation of triacetic acid, which upon cooling, reverts to the lactone form . Another method involves the enzymatic conversion of glucose using the enzyme 2-pyrone synthase .
Industrial Production Methods
In industrial settings, 4-Hydroxy-6-methylpyran-2-one is often produced through the microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae. The enzyme 2-pyrone synthase catalyzes the synthesis from acetyl-CoA via condensations with malonyl-CoA .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyranones, pyrimidines, and other heterocyclic compounds .
Scientific Research Applications
4-Hydroxy-6-methylpyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylpyran-2-one involves its interaction with various molecular targets. For instance, in biological systems, it can act as an antioxidant due to its enolone unit, which can scavenge free radicals . In enzymatic reactions, it serves as a substrate for 2-pyrone synthase, leading to the formation of triacetic acid lactone .
Comparison with Similar Compounds
Similar Compounds
Dehydroacetic acid: Another 2-pyrone derivative used in similar synthetic applications.
3,5-Dihydroxysorbic acid δ-lactone: Shares structural similarities and is used in related chemical processes.
Uniqueness
4-Hydroxy-6-methylpyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its role as a versatile building block in synthetic chemistry highlight its importance .
Properties
IUPAC Name |
4-hydroxy-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYSSMYQPLSPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060974 | |
Record name | Triacetic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675-10-5 | |
Record name | 4-Hydroxy-6-methyl-2-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triacetic acid lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 675-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |
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Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triacetic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6-methylpyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the molecular formula and weight of 4-hydroxy-6-methyl-2-pyrone?
A1: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: this compound can be characterized by various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks for the hydroxyl group, carbonyl group, and aromatic ring vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into its conjugation and potential chromophore properties.
Q3: What are the key reactive sites in this compound?
A3: The molecule exhibits reactivity at multiple sites:
- C-3 Position: This position is susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.
- Hydroxyl Group: It can participate in various reactions, including esterification, etherification, and oxidation.
- Michael Addition: The α,β-unsaturated carbonyl system of the pyrone ring can undergo Michael addition reactions.
Q4: How can this compound be used as a building block in organic synthesis?
A4: Its versatile reactivity makes it a valuable precursor for various heterocyclic compounds:
- Synthesis of Pyridones: Reaction with amines can lead to the formation of substituted pyridones.
- Construction of Fused Heterocycles: It can react with various dienophiles to form fused heterocyclic systems like pyranopyrans and pyridopyrans.
- Preparation of Chroman-2-ones: Silver-catalyzed radical cascade cyclization reactions with 2-(allyloxy)arylaldehydes can afford chroman-2-ones.
Q5: How does the reactivity of this compound differ with aldehydes and ketones?
A5: * Aldehydes: Reactions with aliphatic aldehydes primarily occur via Michael addition at C-3, while reactions with α,β-unsaturated aldehydes like cinnamaldehyde occur at the aldehyde's carbonyl group.* Ketones: Reactions with ketones typically proceed at C-3, yielding diverse product structures depending on the ketone used (acetone, mesityl oxide, or pentane-2,4-dione).
Q6: What are some notable examples of biologically active compounds synthesized from this compound?
A6:
- Antimicrobial Agents: Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones exhibit antibacterial and antifungal activities.
- Disazo Dyes: Coupling diazotized 5-amino-3-methyl-4-phenylazo-pyrazoles with this compound yields disazo dyes with solvatochromic properties.
- Pyrano[4,3-c][2]benzopyran-1,6-dione Derivative: The fungal metabolite phelligridin G, derived from this compound, possesses antioxidant and cytotoxic activities.
Q7: Can this compound act as a catalyst or ligand in chemical reactions?
A7:
- Chiral Ligand Precursor: While not a catalyst itself, it can be hydrogenated enantioselectively over cinchonidine-modified palladium catalysts. This process is influenced by acid additives, highlighting its potential as a building block for chiral ligands.
Q8: Have there been computational studies on this compound?
A8:
- Mechanistic Insights in Enantioselective Hydrogenation: Ab initio calculations have been employed to investigate the interactions between this compound and chiral modifiers during enantioselective hydrogenation, shedding light on the mechanism of enantiodifferentiation.
Q9: Is there information available on the stability and formulation of this compound?
A9: While the provided research papers do not delve into specific formulation strategies, they offer insights into its stability:
- Decomposition to 4-Pyridone: this compound can decompose to the corresponding 4-pyridone under elevated temperatures, prolonged reaction times, or acidic conditions.
- Solid-State Stability: X-ray diffraction studies indicate its stability in the crystalline state, providing valuable information for potential solid-state applications.
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